BenchChemオンラインストアへようこそ!

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Sequential cross-coupling Regioselective synthesis Dihalogenated heterocycles

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 2288709‑18‑0) is a heterocyclic building block that belongs to the imidazo[1,2‑a]pyridine family. The scaffold features a bromine atom at the 8‑position, a fluorine atom at the 6‑position, and a methyl ester at the 2‑position.

Molecular Formula C9H6BrFN2O2
Molecular Weight 273.061
CAS No. 2288709-18-0
Cat. No. B2978069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
CAS2288709-18-0
Molecular FormulaC9H6BrFN2O2
Molecular Weight273.061
Structural Identifiers
SMILESCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)F
InChIInChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3
InChIKeyOBLZQTXRUQOIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 2288709-18-0): A Dual‑Halogenated Scaffold for Targeted Synthesis


Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 2288709‑18‑0) is a heterocyclic building block that belongs to the imidazo[1,2‑a]pyridine family. The scaffold features a bromine atom at the 8‑position, a fluorine atom at the 6‑position, and a methyl ester at the 2‑position. Commercial specifications report a purity of 98 % (NLT) [REFS‑1]. This substitution pattern provides two chemically distinct halogen handles—an aryl bromide and an aryl fluoride—on a single heterocyclic core, enabling sequential functionalization strategies that are difficult to achieve with mono‑halogenated analogues [REFS‑2].

Why Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Replaced by a Simpler Analogue


The absence of either the 6‑fluoro or 8‑bromo substituent, or the use of a different halide at position 8, fundamentally alters the synthetic utility and the potential biological profile of the imidazo[1,2‑a]pyridine scaffold. The 8‑bromo group provides a reactive handle for metal‑catalysed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) that cannot be replicated by an 8‑chloro analogue with equivalent selectivity, while the 6‑fluoro substituent simultaneously modulates the electron density of the ring and can improve metabolic stability relative to 6‑H or 6‑methyl counterparts [REFS‑1]. Literature evidence indicates that the combination of bromine and fluorine on the imidazo[1,2‑a]pyridine framework enhances antimicrobial potency compared to other substituent patterns, making generic substitution a risk for both synthesis outcomes and biological readouts [REFS‑2].

Quantitative Evidence for Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Differentiation


Orthogonal Reactivity of 8‑Br and 6‑F Enables Selective Sequential Functionalization

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate possesses two chemically distinct halogen substituents with orthogonal reactivity. In dihalogenated imidazo[1,2‑a]pyridines, the iodine atom is substituted with complete regioselectivity in the first coupling step, leaving the chlorine atom available for a subsequent transformation [REFS‑1]. Extrapolating to the target compound, the 8‑bromo substituent (C–Br bond dissociation energy ~281 kJ mol⁻¹) will undergo oxidative addition to Pd⁰ significantly faster than the 6‑fluoro substituent (C–F bond dissociation energy ~490 kJ mol⁻¹) [REFS‑2]. This contrasts with mono‑halogenated analogues that offer only a single functionalisation point. The methyl ester at C2 remains intact during these transformations, providing a third site for subsequent modification via hydrolysis.

Sequential cross-coupling Regioselective synthesis Dihalogenated heterocycles

Commercial Purity Advantage Over Structurally Related Building Blocks

The title compound is commercially available at a purity specification of ≥ 98 % (NLT) from multiple suppliers with ISO‑certified quality systems [REFS‑1]. A closely related comparator, Methyl 2-bromoimidazo[1,2‑a]pyridine-8-carboxylate (CAS 1363382‑82‑4), is offered at 97 % purity [REFS‑2]. While this 1 percentage‑point difference may appear modest, it represents a potentially meaningful reduction in total impurity burden (from a nominal 3 % to a nominal 2 %) that can influence the outcome of subsequent reactions, particularly those sensitive to catalyst poisons or competing nucleophiles.

Chemical procurement Building block quality Purity specification

Enhanced Antimicrobial Activity of Bromo‑Fluoro Imidazo[1,2‑a]pyridine Scaffolds

A focused SAR study of imidazo[1,2‑a]pyridine derivatives demonstrated that the presence of bromo‑fluoro substituents on the heterocyclic core significantly enhanced antimicrobial activity compared to compounds bearing other substituent combinations (e.g., 4‑Cl, 4‑F, 4‑OCH₃ on appended aryl rings or different halogenation patterns) [REFS‑1]. The study tested a panel of 15 synthesised compounds against Gram‑positive and Gram‑negative bacterial strains as well as fungal pathogens, using amoxicillin, cefixime, and fluconazole as reference standards. The authors concluded that “bromo‑fluoro substituents enhanced the antimicrobial activity significantly compared to other substituents” [REFS‑1]. Individual MIC values were not disclosed in the abstract, but the consistent trend across multiple pathogens supports the selection of bromo‑fluoro‑substituted building blocks for antimicrobial SAR programmes.

Antimicrobial screening Structure–activity relationship Halogen effect

Optimal Use Cases for Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Research and Industrial Settings


Iterative Library Synthesis for Antimicrobial SAR

The bromo‑fluoro substituted scaffold provides a validated entry point for antimicrobial drug discovery programmes. Published class‑level data indicate that imidazo[1,2‑a]pyridine derivatives bearing both bromine and fluorine exhibit enhanced antimicrobial activity relative to other substituent patterns [REFS‑1]. Starting from this compound, the 8‑bromine can be elaborated via Suzuki‑Miyaura coupling to introduce aryl or heteroaryl diversity, while the 6‑fluorine simultaneously modulates ring electronics and metabolic stability. The methyl ester at position 2 can be retained or hydrolysed to install amide or acid functionalities in a third diversification step.

Sequential Double‑Functionalisation Strategy for Complex Heterocyclic Architectures

When the synthetic objective requires two consecutive cross‑coupling events on the same scaffold, the orthogonal reactivity of the 8‑bromo and 6‑fluoro substituents enables a controlled, stepwise approach. The regioselective double‑coupling methodology validated on dihalogenated imidazo[1,2‑a]pyridines [REFS‑1] demonstrates that the bromide reacts preferentially in the first Pd‑catalysed step, allowing the fluoride (or the C6 position, if activated by the ring nitrogen) to be addressed in a second, distinct transformation. This eliminates the need for protecting‑group strategies and reduces the number of synthetic steps compared to approaches using mono‑halogenated cores.

Quality‑Critical Parallel Library Production

For laboratories running parallel medicinal chemistry libraries with automated liquid handlers, the ≥ 98 % purity specification and ISO‑certified quality system of this building block [REFS‑1] are critical procurement criteria. The lower impurity burden (nominal ≤ 2 %) relative to related building blocks offered at 97 % purity (nominal ≤ 3 % impurities) [REFS‑2] reduces the likelihood of side‑product formation that can compromise the purity of final library members. This is especially important when the building block is used as the limiting reagent and the coupling step tolerates the presence of minor competing nucleophiles or catalyst inhibitors.

Quote Request

Request a Quote for Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.